

Replicating Published Results of CP-775146 Studies: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CP-775146

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective PPAR α agonist **CP-775146** with other peroxisome proliferator-activated receptor alpha (PPAR α) agonists, namely fenofibrate and pemafibrate. The information is based on published preclinical studies, with a focus on replicating experimental findings in diet-induced obese mouse models.

This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to facilitate the objective assessment of **CP-775146**'s performance against relevant alternatives.

Comparative Efficacy of PPAR α Agonists on Metabolic Parameters

The following tables summarize the quantitative effects of **CP-775146**, fenofibrate, and pemafibrate on key metabolic endpoints in high-fat diet (HFD)-induced obese mice. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions, such as drug dosage, duration of treatment, and specific mouse strain.

Parameter	CP-775146	Fenofibrate	Pemafibrate	Source
Dosage	0.1 mg/kg	50 mg/kg	0.00033% in diet	[1] [2] [3]
Administration	Intraperitoneal	Oral gavage	In diet	[1] [2] [3]
Treatment Duration	3 days	2 weeks	12 weeks	[1] [2] [3]
Body Weight Change	Not specified	Prevents HFD-induced weight gain	Suppressed HFD-induced body weight gain	[1] [2] [3]
Visceral Fat Mass	Not specified	Decreased	Not specified	[2] [4]
Adipocyte Size	Decreased	Decreased	Not specified	[1] [4]

Table 1: Comparison of in vivo effects on body weight and adiposity.

Parameter	CP-775146	Fenofibrate	Pemafibrate	Source
Serum Triglycerides (TG)	Reduced	Reduced	Decreased	[1] [3] [4]
Serum Low-Density Lipoprotein Cholesterol (LDL-c)	Reduced	Not specified	Not specified	[1]
Serum Alanine Aminotransferase (ALT)	Reduced	Not specified	Decreased	[1] [3]
Serum Aspartate Aminotransferase (AST)	Reduced	Not specified	Decreased	[1] [3]
Hepatic Triglyceride Content	Reduced	Reduced	Not specified	[1] [5]

Table 2: Comparison of effects on serum lipid profile and liver enzymes.

Gene	Tissue	CP-775146 (Fold Change)	Fenofibrate (Effect)	Pemafibrate (Effect)	Source
Acox1 (Acyl-CoA oxidase 1)	Liver	Upregulated	Increased	Not specified	[1] [5]
Acadl (Acyl-CoA dehydrogenase, long chain)	Liver	Upregulated	Not specified	Not specified	[1]
Cpt1a (Carnitine palmitoyltransferase 1A)	Liver	Upregulated	Not specified	Not specified	[1]
Ehhadh (Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase)	Liver	Upregulated	Not specified	Not specified	[1]
Ucp1 (Uncoupling protein 1)	eWAT	Upregulated	Not specified	Increased in iWAT	[1] [3]
Cidea (Cell death inducing DFFA like effector a)	eWAT	Upregulated	Not specified	Increased in iWAT	[1] [3]
Hsl (Hormone sensitive lipase)	eWAT	Upregulated	Not specified	Increased	[1] [3]

Atgl (Adipose triglyceride lipase)	eWAT	Upregulated	Not specified	Increased	[1] [3]
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Table 3: Comparison of effects on gene expression in liver and epididymal white adipose tissue (eWAT).Note: "Upregulated" and "Increased" indicate a positive change in gene expression. iWAT refers to inguinal white adipose tissue.

Experimental Protocols

To facilitate the replication of the cited studies, detailed methodologies for the key in vivo experiments are provided below.

CP-775146 in vivo Study Protocol[\[1\]](#)

- Animal Model: Male C57BL/6 mice.
- Diet-Induced Obesity: Mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity.
- Grouping and Treatment:
 - HFD-NC (Negative Control): HFD-fed mice receiving saline.
 - HFD-0.1: HFD-fed mice receiving **CP-775146** at 0.1 mg/kg.
 - HFD-0.3: HFD-fed mice receiving **CP-775146** at 0.3 mg/kg.
- Drug Administration: **CP-775146** was administered via intraperitoneal injection for 3 consecutive days.
- Endpoint Analysis: 12 hours after the final dose, mice were fasted and then euthanized. Blood and tissues (liver, epididymal white adipose tissue) were collected for biochemical and gene expression analyses.

Fenofibrate in vivo Study Protocol (Representative)[\[2\]](#)

- Animal Model: Male C57BL/6J mice.

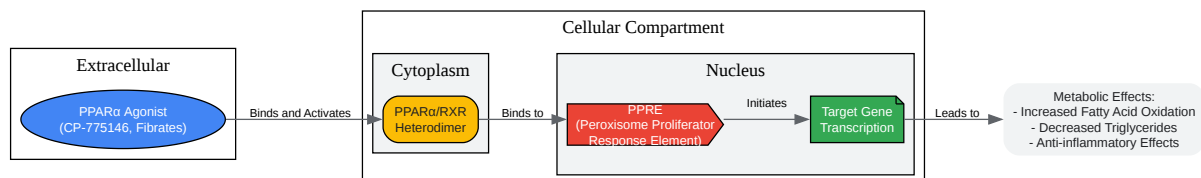
- Diet-Induced Obesity: Mice were fed a high-fat diet for 8 weeks.
- Grouping and Treatment:
 - Control Diet
 - High-Fat Diet (HFD)
 - HFD + Fenofibrate
- Drug Administration: Fenofibrate was administered by oral gavage at a dose of 50 mg/kg daily for the last two weeks of the experimental period.
- Endpoint Analysis: Following the treatment period, various metabolic parameters, including glucose tolerance, insulin sensitivity, and gene expression in skeletal muscle and visceral adipose tissue, were assessed.

Pemafibrate in vivo Study Protocol (Representative)[3]

- Animal Model: Wild-type mice.
- Diet-Induced Obesity: Mice were fed a high-fat diet (HFD).
- Grouping and Treatment:
 - HFD
 - HFD + Pemafibrate (0.00033% in diet)
 - HFD + Fenofibrate (0.2% in diet)
- Drug Administration: Pemafibrate was administered as a component of the HFD for 12 weeks.
- Endpoint Analysis: At the end of the 12-week period, body weight, plasma glucose, insulin, triglyceride levels, and gene expression in various tissues including liver, inguinal adipose tissue (iWAT), and brown adipose tissue (BAT) were measured.

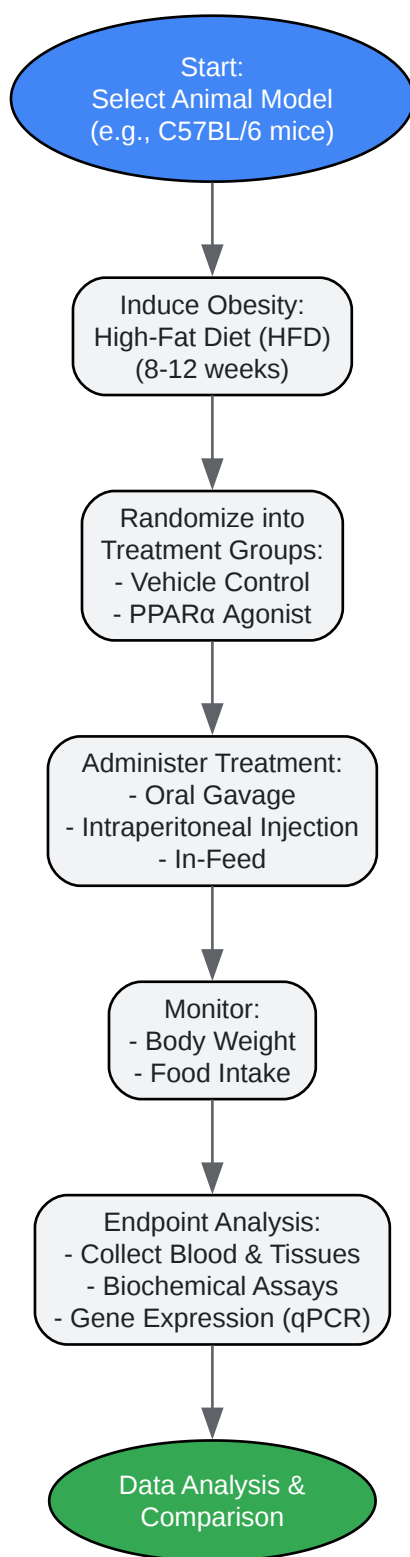
Visualizing the Mechanisms

To better understand the biological context of these studies, the following diagrams illustrate the PPAR α signaling pathway and a generalized experimental workflow.



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Caption: PPAR α signaling pathway activated by agonists.



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